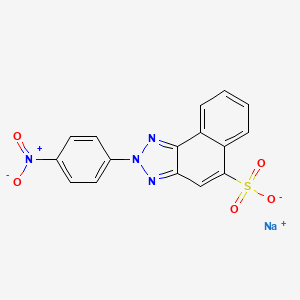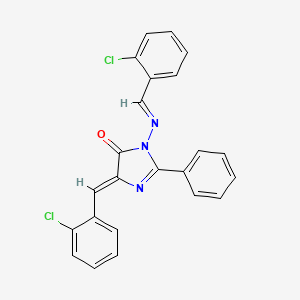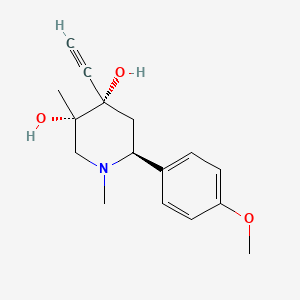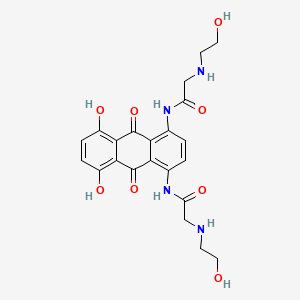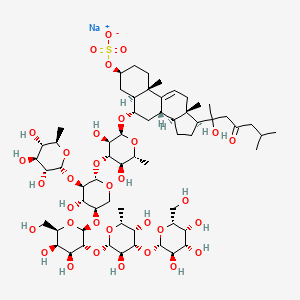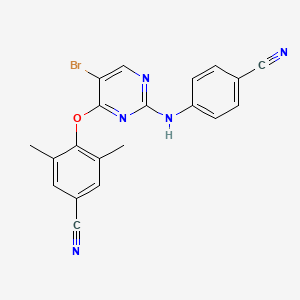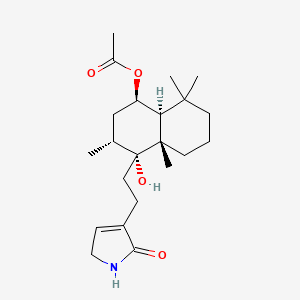
Vitexilactam A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitexilactam A is a diterpene alkaloid found in the fruits of the chaste tree (Vitex agnus-castus). This compound is known for its unique chemical structure and potential pharmacological properties. It has been the subject of various scientific studies due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vitexilactam A involves several steps, including the extraction of the compound from the chaste tree fruits. The process typically involves the use of organic solvents and chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions are often detailed in scientific literature, focusing on optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in the chaste tree. advancements in biotechnological methods and synthetic biology may pave the way for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions: Vitexilactam A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used to introduce different functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Vitexilactam A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of diterpene alkaloids under different chemical reactions.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: Studies focus on its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of Vitexilactam A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, antioxidant activity, and interaction with specific receptors. Detailed studies are ongoing to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Vitexilactam A is unique among diterpene alkaloids due to its specific structure and pharmacological properties. Similar compounds include Vitexilactam B and Vitexilactam C, which are also found in the chaste tree. These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
459167-05-6 |
|---|---|
Fórmula molecular |
C22H35NO4 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H35NO4/c1-14-13-17(27-15(2)24)18-20(3,4)9-6-10-21(18,5)22(14,26)11-7-16-8-12-23-19(16)25/h8,14,17-18,26H,6-7,9-13H2,1-5H3,(H,23,25)/t14-,17-,18+,21+,22-/m1/s1 |
Clave InChI |
LTVWDGPECBUWSM-UJHQHGQKSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CCNC3=O)O)(CCCC2(C)C)C)OC(=O)C |
SMILES canónico |
CC1CC(C2C(CCCC2(C1(CCC3=CCNC3=O)O)C)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


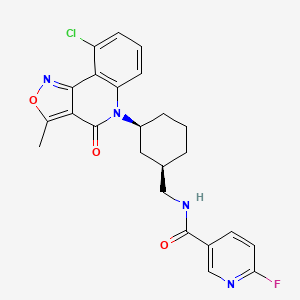
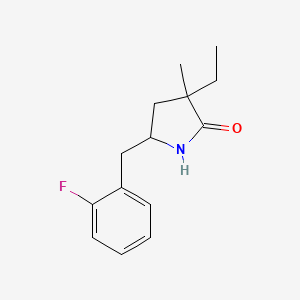
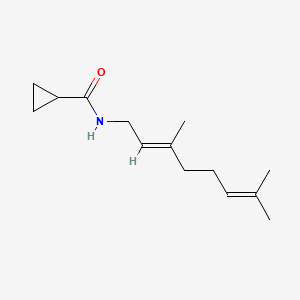
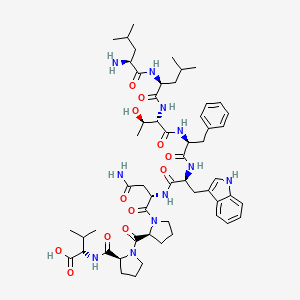
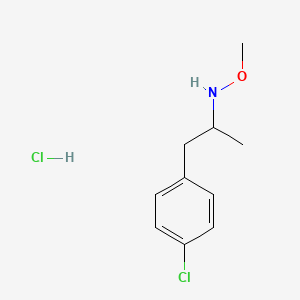
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

